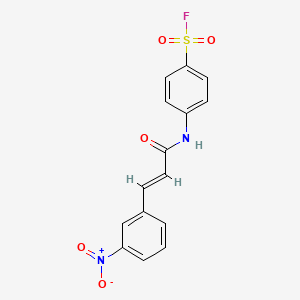
4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both nitro and sulfonyl fluoride functional groups
Vorbereitungsmethoden
The synthesis of 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzene derivatives to introduce the nitro group. This is followed by the formation of the acrylamide linkage through amide bond formation.
Analyse Chemischer Reaktionen
4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonyl fluoride.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, using reagents such as hydrogen gas with a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as human neutrophil elastase, which is relevant for treating conditions like Acute Respiratory Distress Syndrome.
Material Science: The compound’s unique functional groups make it useful in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action for 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The nitro and sulfonyl fluoride groups play crucial roles in this binding process .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also features a sulfonyl group but with a trifluoromethyl substituent, making it useful in different chemical reactions.
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group and are used in various industrial and medicinal applications.
This compound stands out due to its combination of nitro, acrylamide, and sulfonyl fluoride groups, which confer unique reactivity and application potential.
Eigenschaften
CAS-Nummer |
19188-65-9 |
|---|---|
Molekularformel |
C15H11FN2O5S |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H11FN2O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ |
InChI-Schlüssel |
BTLLFNKWFUSWGY-RUDMXATFSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


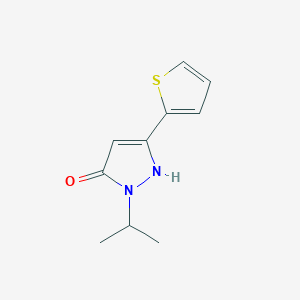
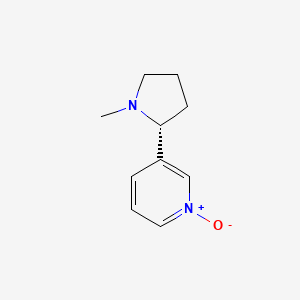

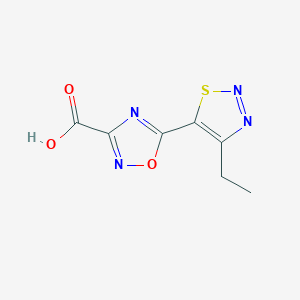
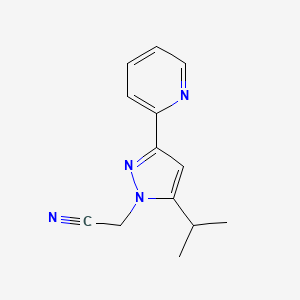
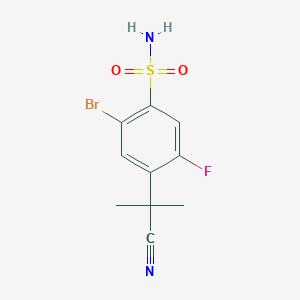



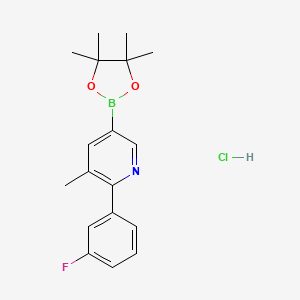

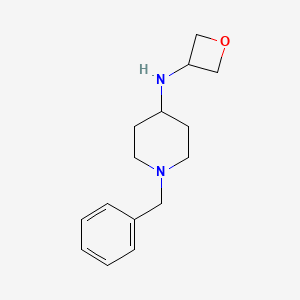
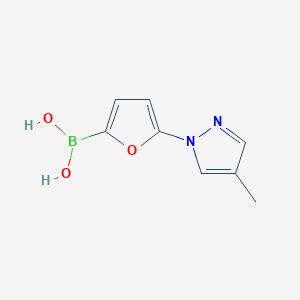
![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
